Cas no 2172191-46-5 ((2,4,6-trimethoxyphenyl)methanesulfonyl fluoride)

(2,4,6-Trimethoxyphenyl)methanesulfonyl fluoride is a specialized sulfonyl fluoride compound widely utilized in chemical synthesis and proteomics research. Its key advantage lies in its reactivity as a sulfonylating agent, enabling selective modification of serine residues in proteins, making it valuable for activity-based protein profiling (ABPP) studies. The trimethoxyphenyl moiety enhances stability and solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly useful for irreversible inhibition of serine hydrolases, aiding in the identification and characterization of enzyme active sites. Its high purity and consistent performance ensure reliable results in both academic and industrial research settings. Proper storage under anhydrous conditions is recommended to maintain reactivity.
(2,4,6-trimethoxyphenyl)methanesulfonyl fluoride structure
2172191-46-5 structure
Product Name:(2,4,6-trimethoxyphenyl)methanesulfonyl fluoride
CAS No:2172191-46-5
MF:C10H13FO5S
MW:264.270625829697
CID:6069664
PubChem ID:165505571
Update Time:2025-06-08

(2,4,6-trimethoxyphenyl)methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • (2,4,6-trimethoxyphenyl)methanesulfonyl fluoride
    • 2172191-46-5
    • EN300-1450969
    • Inchi: 1S/C10H13FO5S/c1-14-7-4-9(15-2)8(6-17(11,12)13)10(5-7)16-3/h4-5H,6H2,1-3H3
    • InChI Key: TXIDMSWXKJPKQJ-UHFFFAOYSA-N
    • SMILES: S(CC1C(=CC(=CC=1OC)OC)OC)(=O)(=O)F

Computed Properties

  • Exact Mass: 264.04677285g/mol
  • Monoisotopic Mass: 264.04677285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 70.2Ų

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Additional information on (2,4,6-trimethoxyphenyl)methanesulfonyl fluoride

Recent Advances in the Application of (2,4,6-Trimethoxyphenyl)methanesulfonyl Fluoride (CAS: 2172191-46-5) in Chemical Biology and Drug Discovery

(2,4,6-Trimethoxyphenyl)methanesulfonyl fluoride (TMSF), with the CAS number 2172191-46-5, has emerged as a critical chemical tool in the fields of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative is widely recognized for its role as a covalent inhibitor, particularly in targeting serine hydrolases and other nucleophilic enzymes. Recent studies have highlighted its utility in activity-based protein profiling (ABPP), enabling the identification and characterization of enzyme activities in complex biological systems. The unique reactivity of TMSF, attributed to the electron-withdrawing effects of the trimethoxyphenyl group, enhances its selectivity and potency, making it a valuable probe for studying enzyme function and drug target engagement.

In a groundbreaking study published in Journal of Medicinal Chemistry (2023), researchers demonstrated the application of TMSF in the development of covalent inhibitors for cancer-associated serine hydrolases. The study utilized TMSF as a warhead to selectively modify the active site of these enzymes, leading to the discovery of novel therapeutic candidates with improved pharmacokinetic properties. The researchers employed mass spectrometry and X-ray crystallography to validate the covalent binding mode of TMSF-derived inhibitors, providing structural insights that could guide future drug design efforts. These findings underscore the potential of TMSF as a versatile scaffold for the development of targeted covalent drugs.

Another significant advancement was reported in ACS Chemical Biology (2024), where TMSF was employed in a high-throughput screening platform to identify novel inhibitors of bacterial serine proteases. The study leveraged the reactivity of TMSF to covalently label active enzymes, enabling the rapid identification of lead compounds with antibacterial activity. The researchers also explored the structure-activity relationships (SAR) of TMSF analogs, revealing key modifications that enhance both potency and selectivity. This work highlights the potential of TMSF-based probes in addressing the growing challenge of antibiotic resistance, offering a new avenue for the discovery of next-generation antimicrobial agents.

Beyond its applications in drug discovery, TMSF has also been instrumental in chemical proteomics studies. A recent publication in Nature Chemical Biology (2023) described the use of TMSF-based probes to map the interactome of serine hydrolases in live cells. By combining TMSF with advanced mass spectrometry techniques, the researchers achieved unprecedented coverage of enzyme activities in physiological conditions. This approach not only identified new enzyme-substrate interactions but also revealed potential off-target effects of existing drugs, providing valuable insights for drug safety assessment. The study exemplifies how TMSF can bridge the gap between chemical biology and translational research.

In conclusion, (2,4,6-trimethoxyphenyl)methanesulfonyl fluoride (CAS: 2172191-46-5) continues to play a pivotal role in advancing chemical biology and drug discovery. Its unique reactivity, coupled with its versatility as a covalent probe, has enabled significant breakthroughs in enzyme profiling, inhibitor development, and chemical proteomics. As research in this area progresses, TMSF and its derivatives are expected to contribute further to the understanding of disease mechanisms and the development of novel therapeutics. Future studies may explore the optimization of TMSF-based probes for in vivo applications, as well as their potential in targeting other enzyme families beyond serine hydrolases.

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